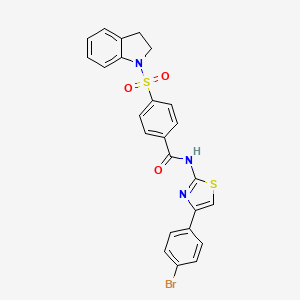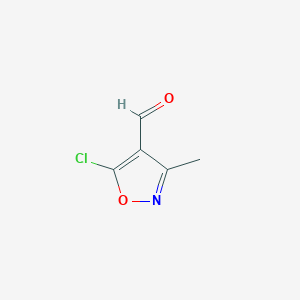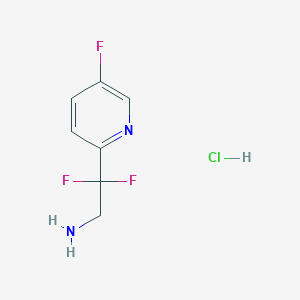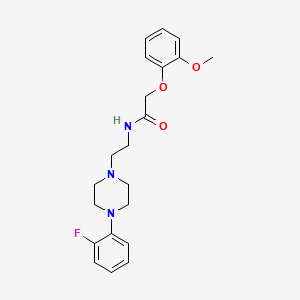![molecular formula C15H14N2O5 B2771495 1-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 1904315-89-4](/img/structure/B2771495.png)
1-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a complex organic molecule. It contains a benzo[d][1,3]dioxole-5-carbonyl group, an azetidin-3-yl group, and a pyrrolidine-2,5-dione group . The benzo[d][1,3]dioxole group is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling . Another synthesis strategy involves the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution .Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. The benzo[d][1,3]dioxole-5-carbonyl group is a key part of the structure . The azetidin-3-yl group and the pyrrolidine-2,5-dione group are also important components of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex due to the presence of several functional groups. The benzo[d][1,3]dioxole group, for instance, is known to participate in various reactions . The azetidin-3-yl and pyrrolidine-2,5-dione groups could also be involved in various chemical reactions .Wissenschaftliche Forschungsanwendungen
HIV-1 Inhibition
One of the notable applications involves its derivatives in the development of HIV-1 attachment inhibitors. Azaindole derivatives, closely related to the structure , have been systematically optimized for antiviral activity against HIV-1, leading to the advancement of compounds to clinical studies. This showcases the potential of such structures in contributing to therapeutic strategies against HIV-1 (Tao Wang et al., 2009).
Heterocyclic Compound Synthesis
The compound and its analogs serve as building blocks for synthesizing various heterocycles. For instance, the synthesis of pyrrole-containing heterocycles via reactions involving azirine-carbonyl derivatives highlights the versatility of these structures in constructing complex molecules with potential pharmaceutical applications (E. Galenko et al., 2020).
Antibacterial and Antifungal Studies
Spiro[pyrrolidin-2,3′-oxindoles] synthesized from similar structures have been evaluated for their antibacterial, antifungal, antimalarial, and antitubercular activities. These studies underline the potential of such derivatives in contributing to the discovery of new antimicrobial agents (S. Haddad et al., 2015).
Antioxidant and Cytotoxic Activities
Research into the fungus Phellinus igniarius led to the isolation of a pyrano[4,3-c][2]benzopyran-1,6-dione derivative, showcasing antioxidant and cytotoxic activities. This illustrates the exploration of natural and synthetic derivatives for potential antioxidant and anticancer applications (Ying Wang et al., 2005).
Zukünftige Richtungen
The future directions for this compound could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar molecules . Further studies could also explore its potential applications in various fields, such as medicine or materials science.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1-benzo[1,3]dioxol-5-yl-indoles, have been evaluated for their antiproliferative activity against various cancer cell lines . This suggests that the compound may interact with targets involved in cell proliferation and growth.
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that similar compounds have been synthesized via a pd-catalyzed c-n cross-coupling . This suggests that the compound might interact with its targets through a similar mechanism, possibly involving the formation of covalent bonds.
Biochemical Pathways
Given the compound’s potential antiproliferative activity , it may affect pathways related to cell cycle regulation and apoptosis
Pharmacokinetics
Similar compounds have been synthesized and evaluated for their anticancer activity , suggesting that they may have suitable pharmacokinetic properties for drug development
Result of Action
Similar compounds have shown good selectivity between cancer cells and normal cells , suggesting that this compound may also have selective cytotoxic effects
Eigenschaften
IUPAC Name |
1-[1-(1,3-benzodioxole-5-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c18-13-3-4-14(19)17(13)10-6-16(7-10)15(20)9-1-2-11-12(5-9)22-8-21-11/h1-2,5,10H,3-4,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKZMMALXMXZBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(methylsulfanyl)-4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole](/img/structure/B2771412.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2771413.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide](/img/structure/B2771415.png)
![3-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2771418.png)

![N-[(4-chlorophenyl)methyl]-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2771420.png)

![2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2771423.png)





![N-[(4-Methoxyphenyl)methyl]-2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine](/img/structure/B2771435.png)
